molecular formula C11H12O4 B1596558 Ethyl methyl terephthalate CAS No. 22163-52-6

Ethyl methyl terephthalate

Cat. No. B1596558
CAS RN: 22163-52-6
M. Wt: 208.21 g/mol
InChI Key: SGPZSOQUJLFTMQ-UHFFFAOYSA-N
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Description

Ethyl methyl terephthalate is a chemical compound used in various applications. It is used in the synthesis of Hepatitis C antiviral activity and also in the design and preparation of benzamide derivatives as BRAFV600E inhibitors .


Synthesis Analysis

The synthesis of Ethyl methyl terephthalate involves various processes. One of the methods involves the use of 1,10-decanediamine as a modified monomer to prepare modified poly (ethylene terephthalate) (PET) with a low content of amide bonds . Another method involves the use of potassium carbonate (K2CO3), an inexpensive and non-toxic salt, as a catalyst for methanolysis to convert PET resin to dimethyl terephthalate (DMT) .


Molecular Structure Analysis

The molecular structure of Ethyl methyl terephthalate is complex and involves various interactions. Phthalates can interact with the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .


Chemical Reactions Analysis

The chemical reactions involving Ethyl methyl terephthalate are diverse. One of the key reactions is methanolysis, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .


Physical And Chemical Properties Analysis

Ethyl methyl terephthalate has a molecular formula of C11H12O4, an average mass of 208.211 Da, and a monoisotopic mass of 208.073563 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 293.0±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

1. Poly(ethylene terephthalate) (PET) Recycling

  • Application Summary: PET recycling aims to transform plastic wastes into monomers/oligomers to produce new materials. It has applications in various fields, including the food and beverage industry, packaging, and textile applications .
  • Methods of Application: The chemical glycolysis process is an outstanding recycling technique for PET. The process emphasizes the catalysts’ performance, reaction conditions and methods, degradation agents, the kinetics of reactions, and reprocessing products .
  • Results or Outcomes: Understanding the reaction mechanism offers practical solutions toward protecting the environment against disadvantageous outgrowths rising from PET wastes .

2. Poly(ethylene terephthalate) (PET) Modification

  • Application Summary: Linear 1,10-decanediamine was chosen as a modified monomer to prepare modified PET with a low content of amide bonds through two different synthetic methods .
  • Methods of Application: The formation of hydrogen bonds in the PETAs was confirmed, and the stability of hydrogen-bonding interactions based on the low content of amide bonds at high temperature was discussed .
  • Results or Outcomes: Physical cross-linking networks formed by hydrogen-bonding interactions improved the thermal stability, rheology, and mechanical properties of the PETAs .

3. Fibrous Structures

  • Application Summary: In recent decades, the interest in responsive fibrous structures has surged, propelling them into diverse applications: from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity, these structures showcase remarkable versatility .
  • Methods of Application: Various stimuli, including temperature, light, pH, electricity, and chemical compounds, can serve as triggers to unleash physical or chemical changes in response . Processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .
  • Results or Outcomes: They can respond to these stimuli, and comprise shape memory materials, temperature-responsive polymers, chromic materials, phase change materials, photothermal materials, among others . The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .

4. PET Recycling for Sustainability

  • Application Summary: Since plastic waste pollution is a severe environmental concern in modern life, the demand for recycling poly(ethylene terephthalate) (PET) has increased due to its versatile applications .
  • Methods of Application: Taking advantage of plastic recycling methods creates the chances of minimizing overall crude oil-based materials consumption, and as a result, greenhouse gasses, specifically CO2, will be decreased .
  • Results or Outcomes: A correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management .

5. Fibrous Structures

  • Application Summary: In recent decades, the interest in responsive fibrous structures has surged, propelling them into diverse applications: from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity, these structures showcase remarkable versatility .
  • Methods of Application: Various stimuli, including temperature, light, pH, electricity, and chemical compounds, can serve as triggers to unleash physical or chemical changes in response . Processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .
  • Results or Outcomes: They can respond to these stimuli, and comprise shape memory materials, temperature-responsive polymers, chromic materials, phase change materials, photothermal materials, among others . The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .

6. PET Recycling for Sustainability

  • Application Summary: Since plastic waste pollution is a severe environmental concern in modern life, the demand for recycling poly(ethylene terephthalate) (PET) has increased due to its versatile applications .
  • Methods of Application: Taking advantage of plastic recycling methods creates the chances of minimizing overall crude oil-based materials consumption, and as a result, greenhouse gasses, specifically CO2, will be decreased .
  • Results or Outcomes: A correct understanding of the PET recycling reaction mechanism leads to making the right decisions in waste management .

Safety And Hazards

Ethyl methyl terephthalate may form combustible dust concentrations in air. It is rapidly absorbed through the skin. In case of contact, it is advised to rinse immediately with plenty of water and seek medical attention .

Future Directions

The future directions of Ethyl methyl terephthalate involve its sustainable and economically feasible use. The recycled products can be used in a way that can reduce the carbon footprint significantly and help in achieving a closed-loop circular economy .

properties

IUPAC Name

4-O-ethyl 1-O-methyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)9-6-4-8(5-7-9)10(12)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPZSOQUJLFTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344336
Record name 1,4-Benzenedicarboxylic acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl methyl terephthalate

CAS RN

22163-52-6
Record name Ethyl methyl terephthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022163526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, ethyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL METHYL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I7OES0DLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Djapovic, D Milivojevic, T Ilic-Tomic, M Lješević… - Chemosphere, 2021 - Elsevier
… 2-((4-((2-(Benzyloxy)ethoxy)carbonyl)benzoyl)oxy)ethyl methyl terephthalate (21): A catalytic amount of DMAP (26.6 mg; 0.22 mmol; 0.2 eq) was added into the solution of PET …
Number of citations: 44 www.sciencedirect.com
CD Cartwright, SA Owen, IP Thompson… - FEMS Microbiology …, 2000 - academic.oup.com
… (No standard of EMP was available for analysis and no library record exists with ethyl methyl terephthalate ester, the nearest library match). …
Number of citations: 182 academic.oup.com
MM Lin, JT Zheng, WY Yu - Journal of the Taiwan Institute of Chemical …, 2023 - Elsevier
… of EtOH, the total MeOH yield from the CO 2 -H 2 -PET-EtOH system is 5.70 mmol (5.16 mmol as MeOH itself, and 0.54 mmol as converted into DMT and ethyl methyl terephthalate (EMT)…
Number of citations: 1 www.sciencedirect.com
J Růžičková, H Raclavská, M Šafář, S Kovaľ… - Sustainable Chemistry …, 2022 - Elsevier
… For most compounds, concentrations in the compost have decreased by more than 60%, except for ethyl methyl terephthalate (26%), the source of which is PET, 2-methyl-1-pentene …
Number of citations: 6 www.sciencedirect.com
GA Kraus, GR Pollock III, CL Beck, K Palmer… - RSC …, 2013 - pubs.rsc.org
The Diels–Alder reaction of methyl coumalate with alkenes bearing electron-withdrawing groups provides terephthalates or isophthalates in good yields, with the regioselectivity …
Number of citations: 31 pubs.rsc.org
H Brťková, H Raclavská, J Růžičková, M Šafář… - and Environmental … - researchgate.net
… benzoate, bis (2-ethylhexyl) terephthalate, 2-methylpropyl benzoate, 1, 3-dioxolane, benzyl benzoate, butyl benzoate, decyl benzoate, diethylene glycol, ethyl methyl terephthalate, …
Number of citations: 2 www.researchgate.net
WH Gong - … , Sustainable Processes and Cases Studies of …, 2023 - Wiley Online Library
… The use of activated, electron-deficient ethyl acrylate and methyl coumalate should therefore produce ethyl methyl terephthalate. Instead, an isomeric mixture of para and meta isomers …
Number of citations: 1 onlinelibrary.wiley.com
P Lozano-Martinez, T Torres-Zapata… - ACS Sustainable …, 2021 - ACS Publications
… Minor concentrations of other phthalates (BHET, ethyl-methyl-terephthalate, and another terephthalate whose two chains summed 10 carbon atoms) and glycols (butanediol and …
Number of citations: 22 pubs.acs.org
F Prosenc, P Leban, U Šunta, M Bavcon Kralj - Polymers, 2021 - mdpi.com
… soil was not determined, and ethyl methyl terephthalate (signal 1a, Figure 5) at a retention time of 16.994 min was used instead. Ethyl methyl terephthalate was chosen in the case of …
Number of citations: 8 www.mdpi.com
SH Shin, YE Bae, HK Moon, J Kim, SH Choi, Y Kim… - ACS …, 2017 - ACS Publications
… Model compounds of the form 2-(((4-halophenethyl)-dimethoxysilyl)oxy)ethyl methyl terephthalate were used for calculation. In the predicted structure, p-halophenethyl group lay on the …
Number of citations: 171 pubs.acs.org

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